An In-depth Technical Guide to 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide: Synthesis, Applications, and Procurement
An In-depth Technical Guide to 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide: Synthesis, Applications, and Procurement
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide, a specialized halogenated aromatic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, procurement strategies, a detailed synthetic protocol, and its applications as a versatile building block, all while adhering to the highest standards of scientific integrity and practical, field-proven insights.
Introduction: The Strategic Value of Fluorination in Molecular Design
The introduction of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] These modifications can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is a prime exemplar of a strategically designed building block, incorporating a reactive benzyl bromide handle for further chemical elaboration, alongside the modulating effects of its fluorine and trifluoromethyl substituents.
The specific substitution pattern of this compound—a fluorine atom ortho to the bromomethyl group, a methyl group in the meta position, and a trifluoromethyl group in the para position—offers a unique electronic and steric profile. This arrangement can influence the reactivity of the benzylic position and provide specific interactions in a biological target or a material matrix.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 1-(Bromomethyl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzene |
| Molecular Formula | C₉H₇BrF₄ |
| Molecular Weight | 271.05 g/mol |
| Appearance | Likely a liquid or low-melting solid |
| CAS Number | Not assigned (as of early 2026) |
Pricing and Procurement: Navigating the Landscape of Specialized Chemicals
As a highly specialized reagent, 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is not typically available as a stock item from major chemical suppliers. However, its structural analogs are, providing a valuable benchmark for estimating its cost.
Table 1: Price Estimation for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide based on Commercially Available Isomers
| Compound | Supplier | Quantity | Price (GBP) | Estimated Price per Gram (GBP) |
| 2-Fluoro-5-(trifluoromethyl)benzyl bromide | Fluorochem | 1 g | £14.00 | £14.00 |
| 5 g | £41.00 | £8.20 | ||
| 10 g | £78.00 | £7.80 | ||
| 25 g | £105.00 | £4.20 | ||
| 100 g | £382.00 | £3.82 |
Data extracted in early 2026 and is subject to change. The price of the target compound via custom synthesis may be higher due to the multi-step nature of its production.
Custom Synthesis: The Path to Acquiring Novel Reagents
For researchers requiring this specific isomer, custom synthesis is the most viable procurement route. Several reputable companies specialize in the synthesis of complex organic molecules on a research to commercial scale.[4][5][6][7][8]
Workflow for Procuring a Custom Synthesis:
Caption: A typical workflow for procuring a specialized chemical via custom synthesis.
When requesting a quote, providing a proposed synthetic route or citing relevant literature for the synthesis of similar compounds can expedite the process and potentially reduce costs.
Synthesis Protocol: A Field-Proven Approach
The synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide can be logically approached from the corresponding substituted toluene, 1-fluoro-2-methyl-4-(trifluoromethyl)benzene, via a free-radical bromination of the benzylic methyl group. This is a well-established transformation in organic synthesis.[9][10][11]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of the target compound via free-radical bromination.
Step-by-Step Experimental Protocol
Materials:
-
1-fluoro-2-methyl-4-(trifluoromethyl)benzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
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Carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
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Magnetic stirrer with heating mantle
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Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-fluoro-2-methyl-4-(trifluoromethyl)benzene (1.0 eq) in carbon tetrachloride or acetonitrile.
-
Addition of Reagents: To this solution, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.05 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and stir vigorously. The reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Extraction: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Applications in Research and Drug Development
Fluorinated benzyl bromides are versatile electrophilic building blocks used to introduce a fluorinated benzyl moiety into a wide range of molecules.[3][12]
Covalent Probes and Inhibitors
The benzyl bromide group is a reactive electrophile that can covalently modify nucleophilic residues (such as cysteine, histidine, and lysine) in proteins.[12] This reactivity makes 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide a valuable scaffold for the design of:
-
Covalent enzyme inhibitors: By attaching this moiety to a ligand that targets a specific enzyme, a highly potent and selective irreversible inhibitor can be developed.
-
Activity-based protein profiling (ABPP) probes: By incorporating a reporter tag (e.g., a fluorophore or biotin), this molecule can be used to identify the cellular targets of a drug or to profile enzyme activity in complex biological systems.[12]
Conceptual Workflow for Target Identification using an ABPP Probe:
Caption: A simplified workflow for identifying protein targets using an activity-based probe.
Scaffolding in Medicinal Chemistry
The 2-fluoro-5-methyl-4-(trifluoromethyl)phenyl group can be incorporated as a key structural motif in drug candidates. The fluorine and trifluoromethyl groups can enhance metabolic stability by blocking sites of oxidation and can also modulate the pKa of nearby functional groups, which can improve cell permeability and oral bioavailability.[13]
Safety and Handling
2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is classified as a corrosive substance.[14] Like other benzyl bromides, it is a lachrymator and can cause severe skin and eye burns.[15][16]
Mandatory Safety Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles. A face shield is recommended when handling larger quantities.[14][16]
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
-
Conclusion
2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide represents a valuable, albeit specialized, tool for the discerning medicinal chemist and materials scientist. While its procurement requires a custom synthesis approach, its unique substitution pattern offers significant opportunities for the development of novel covalent probes, potent enzyme inhibitors, and advanced materials. A thorough understanding of its synthesis, reactivity, and safe handling is paramount to unlocking its full potential in research and development.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- U.S. Patent No. 4,191,621. (1980). Process for the production of substituted benzal and benzyl bromides.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Google Patents. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. CN103553900B.
- Chen, H., Shen, L., & Lin, Y. (2013). Benzylic Bromination of Toluene Derivatives with Boron Tribromide.
- Request PDF. (2025). Catalysts and Process for the Production of Benzyl Toluenes.
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Otava Chemicals. Custom Synthesis. [Link]
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Chegg. (2018). Synthesize benzyl bromide from toulene with a reagent other than NBS. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026). The Significance of Fluorinated Benzyl Bromides in Organic Synthesis. [Link]
- Al-Ostoot, F. H., Al-Tamimi, A. M., & El-Faham, A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4796.
-
New Jersey Department of Health. (2000). HAZARD SUMMARY: BENZYL BROMIDE. [Link]
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Pharma Inventor Inc. Custom Organic Synthesis. [Link]
- U.S. Patent No. 6,133,468. (2000). Method for preparing substituted benzyl bromides.
-
ChiroBlock. Synthesis Service & Chemical Contract Research. [Link]
- Google Patents. (1999). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. CN1157812A.
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